Physical and chemical properties of Hierochin D
Physical and chemical properties of Hierochin D
An In-depth Technical Guide to the Physical and Chemical Properties of Hierochin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hierochin D is a naturally occurring neolignan compound that has been isolated from plant sources including Rehmannia glutinosa and Anastatica hierochuntica.[1] As a member of the lignan class of phytochemicals, Hierochin D possesses a complex stereochemistry and has demonstrated potential biological activities, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of Hierochin D, detailed experimental protocols for its isolation and biological evaluation, and a visualization of its potential mechanism of action.
Physicochemical Properties
Hierochin D is a powder at room temperature and is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A summary of its key physical and chemical properties is presented below.
Table 1: General and Physicochemical Properties of Hierochin D
| Property | Value | Source |
| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-7-ol | [2] |
| Molecular Formula | C₁₉H₂₀O₆ | [2] |
| Molecular Weight | 344.4 g/mol | [2][3] |
| CAS Number | 155759-02-7 | [4][5] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Specific Rotation | [α]²⁵D -46.5° (c=0.35, MeOH) | [6] |
| Boiling Point | 582.7 ± 50.0 °C (Predicted) | [5] |
| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 9.63 ± 0.60 (Predicted) | [5] |
Spectroscopic Data
The structure of Hierochin D was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).
Table 2: ¹H NMR Spectral Data of Hierochin D
Detailed ¹H NMR data for Hierochin D is not available in the provided search results. A representative table structure is provided below.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data Not Available |
Table 3: ¹³C NMR Spectral Data of Hierochin D
Detailed ¹³C NMR data for Hierochin D is not available in the provided search results. A representative table structure is provided below.
| Position | δ (ppm) |
| Data Not Available |
Table 4: Mass Spectrometry and Circular Dichroism Data for Hierochin D
| Technique | Data |
| Mass Spectrometry | Specific fragmentation data not available in search results. |
| Circular Dichroism | CD (MeOH, nm, Δε) 234 (+3.90), 268 (–5.34), 288 (–5.25)[6] |
Experimental Protocols
Isolation of Hierochin D from Anastatica hierochuntica
The following is a representative protocol for the isolation of Hierochin D, based on standard phytochemical extraction and purification techniques for neolignans from plant material.
Methodology:
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Extraction: The dried, whole plants of Anastatica hierochuntica are powdered and extracted exhaustively with methanol at room temperature.
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Concentration: The resulting methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Column Chromatography: The ethyl acetate-soluble fraction, which is expected to contain Hierochin D, is subjected to silica gel column chromatography. The column is eluted with a solvent gradient, typically a mixture of chloroform and methanol, to separate the components into multiple fractions.
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Purification: Fractions containing Hierochin D, as identified by thin-layer chromatography (TLC), are combined and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase (ODS) column with a suitable solvent system (e.g., methanol-water) to yield pure Hierochin D.
Nitric Oxide (NO) Production Inhibition Assay
This protocol details the evaluation of Hierochin D's ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated macrophage cells.
Methodology:
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Cell Culture: Murine macrophage-like cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
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Cell Plating: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁵ cells/mL and allowed to adhere overnight.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of Hierochin D. The cells are pre-incubated for 1-2 hours.
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Stimulation: Nitric oxide production is stimulated by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. A control group without LPS stimulation is also included.
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Incubation: The plates are incubated for 20-24 hours.
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Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. This is achieved by mixing an aliquot of the supernatant with an equal volume of Griess reagent.
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Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
Biological Activity and Mechanism of Action
Neolignans isolated from Anastatica hierochuntica, including compounds structurally related to Hierochin D, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[6] This inhibitory activity is significant as excessive NO production by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases. The inhibition of NO production by these compounds was found to be associated with the suppression of iNOS protein induction.[6]
Proposed Signaling Pathway for iNOS Inhibition
The induction of iNOS in macrophages by LPS is a well-characterized inflammatory signaling pathway. It is primarily mediated by the activation of Toll-like receptor 4 (TLR4) and the subsequent engagement of downstream signaling cascades, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and initiates the transcription of the iNOS gene. The inhibitory effect of Hierochin D on iNOS induction suggests that it may interfere with one or more steps in this pathway.
Chemical Synthesis
As of the date of this document, a specific, detailed protocol for the total chemical synthesis of Hierochin D has not been identified in the surveyed literature. The synthesis of structurally related neolignans often involves complex stereoselective reactions to establish the correct configuration of the chiral centers in the dihydrobenzofuran ring system.
Conclusion
Hierochin D is a neolignan with defined stereochemistry and promising anti-inflammatory potential through the inhibition of nitric oxide production. This guide provides the foundational physicochemical data and experimental context necessary for researchers to further explore its therapeutic potential. Future work should focus on obtaining complete spectroscopic assignments, developing a robust chemical synthesis, and conducting further biological evaluations to elucidate its precise mechanism of action and potential as a drug lead.
References
- 1. Hierochin D | CAS:155759-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Hierochin D | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hierochin D | TargetMol [targetmol.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Hierochin D | 155759-02-7 [amp.chemicalbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
